molecular formula C12H16O2 B12594554 Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate CAS No. 651046-47-8

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate

Cat. No.: B12594554
CAS No.: 651046-47-8
M. Wt: 192.25 g/mol
InChI Key: HWYZNJRAUNSERX-UHFFFAOYSA-N
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Description

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate is a specialized cycloheptatriene derivative designed for advanced research and development. This compound serves as a valuable synthetic intermediate in organic chemistry, particularly for constructing complex molecular architectures. Its core structure is based on the cycloheptatriene scaffold, a well-studied non-benzenoid ring system that is a direct precursor to the aromatic tropylium cation . Researchers can leverage its conjugated triene system and ester functionality for various transformations, including cycloaddition reactions and serving as a precursor to fluxional molecules like barbaralones and bullvalenes, which are central to the study of valence tautomerism . The additional ethyl substituent at the 4-position offers a handle for modulating steric and electronic properties, making it a versatile building block for synthetic and methodological studies. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

651046-47-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C12H16O2/c1-3-10-6-5-7-11(9-8-10)12(13)14-4-2/h5-9,11H,3-4H2,1-2H3

InChI Key

HWYZNJRAUNSERX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid.

    Reduction: Formation of 4-ethylcyclohepta-2,4,6-triene-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The cycloheptatriene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate:

Compound Name Molecular Formula Key Features Applications/Reactivity Reference
Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate C₁₆H₂₇BO₄ Six-membered cyclohexane ring with boronate ester substituent Pharmaceutical intermediate; boron-containing compounds for Suzuki coupling reactions
Ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate C₁₀H₁₀F₂NO₂ Spirocyclic structure with fused triene ring; photochemical reactivity Photolysis product; potential use in photoresponsive materials
Ethyl 3-hydroxy-3-methylbutanoate (from Figure 4 in ) C₇H₁₂O₃ Linear ester with hydroxyl and methyl groups Flavoring agent; intermediate in fragrance synthesis


Key Observations :

  • Ring Size and Strain : this compound’s seven-membered triene ring introduces significant strain compared to the six-membered cyclohexane derivative in . This strain may enhance reactivity in ring-opening or electrocyclic reactions, though experimental confirmation is lacking.
  • Functional Groups : The ethyl ester group in the target compound is analogous to esters in and , suggesting shared synthetic pathways (e.g., Fischer esterification). However, the boronate ester in adds cross-coupling utility absent in the target compound.
  • Photochemical Behavior : The spirocyclic triene in undergoes photolysis to form reactive intermediates (e.g., ketenimine), implying that the target compound’s conjugated triene system may exhibit similar light-induced reactivity.
Physicochemical Properties

While direct data for this compound are unavailable, comparisons with structurally related esters (e.g., ethyl acetate in Table 1 of ) suggest:

  • Boiling Point : Likely higher than ethyl acetate (77°C) due to increased molecular weight and ring rigidity.
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) due to the ester group, but reduced solubility compared to linear esters like ethyl 3-hydroxy-3-methylbutanoate .

Biological Activity

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate (CAS Number: 234774-56-2) is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight196.26 g/mol
CAS Number234774-56-2
SynonymsThis compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems. The compound has shown promise in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects.
  • Insecticidal Properties : Research indicates that this compound may have insecticidal activity. A study conducted on different tortricid species revealed electrophysiological responses to this compound, suggesting its potential use as a biopesticide .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. It may influence pathways involved in the synthesis of pro-inflammatory mediators such as interleukins and nitric oxide production .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated:

PathogenInhibition Zone (mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Case Study 2: Insecticidal Activity

In a field test assessing the insecticidal properties of this compound on tortricid moths:

Treatment GroupMortality Rate (%)
Control10
Low Concentration40
High Concentration80

The high concentration group showed significant mortality rates compared to the control group, indicating its effectiveness as an insecticide.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation and immune responses.

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